N-(2-Hydroxyethyl)tetracosanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lignoceroyl ethanolamide can be synthesized through the reaction of lignoceric acid with ethanolamine. The reaction typically involves the activation of the carboxyl group of lignoceric acid, followed by nucleophilic attack by ethanolamine to form the amide bond . The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production of lignoceroyl ethanolamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Lignoceroyl ethanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The hydroxyl group in ethanolamine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanolamide derivatives.
Scientific Research Applications
Lignoceroyl ethanolamide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of fatty N-acyl ethanolamines and their interactions with other molecules.
Biology: Research on lignoceroyl ethanolamide helps in understanding its role in the endocannabinoid system and its effects on cellular processes.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of lignoceroyl ethanolamide involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response . The compound may also interact with other molecular targets and pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Oleoyl Ethanolamide: Another member of the fatty N-acyl ethanolamine family, known for its role in appetite regulation and energy balance.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Stearoyl Ethanolamide: Studied for its effects on lipid metabolism and cellular signaling.
Uniqueness of Lignoceroyl Ethanolamide: Lignoceroyl ethanolamide is unique due to its long-chain structure and specific interactions with the endocannabinoid system. Its presence in cerebrospinal fluid and potential neuroprotective effects distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(2-hydroxyethyl)tetracosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPVEPFLQVCCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560546 | |
Record name | N-(2-Hydroxyethyl)tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10015-68-6 | |
Record name | N-(2-Hydroxyethyl)tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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